5-methoxy-N-[2-(methylsulfanyl)phenyl]-4-oxo-4H-pyran-2-carboxamide
Description
Properties
IUPAC Name |
5-methoxy-N-(2-methylsulfanylphenyl)-4-oxopyran-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-18-12-8-19-11(7-10(12)16)14(17)15-9-5-3-4-6-13(9)20-2/h3-8H,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOALJPMJBNCIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)C(=O)NC2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features of Comparable Compounds
Substituent-Driven Property Differences
Electronic Effects
- Methoxy vs. In contrast, the 4-fluorobenzyloxy group in and introduces electron-withdrawing effects via the fluorine atom, which may alter reactivity in electrophilic substitution reactions .
- Nitro vs. Carboxamide : The nitro group in is strongly electron-withdrawing, polarizing the molecule and facilitating intermolecular interactions (e.g., C-H···O contacts). The carboxamide group in the target compound supports hydrogen bonding (N-H···O/N), enhancing crystallinity .
Steric and Conformational Effects
Intermolecular Interactions
- Hydrogen Bonding : The carboxamide group in the target compound and facilitates N-H···O/N interactions. In , intramolecular N-H···N/S contacts dominate, reducing solvent accessibility .
- π-Stacking : The planar pyran ring in all compounds supports π-π interactions. However, the furan ring in may introduce additional stacking opportunities, whereas the nitro group in disrupts planarity .
Crystallographic and Computational Insights
- Crystallography : The compound in was resolved via single-crystal X-ray diffraction (R factor = 0.031), revealing a near-planar arrangement of π-systems (3.707 Å separation) and intramolecular hydrogen bonds. Similar methods (likely using SHELX software ) could elucidate the target compound’s packing efficiency.
Research Implications and Gaps
- Synthetic Applications : The methylsulfanyl group in the target compound may serve as a directing group in metal-catalyzed coupling reactions, unlike the nitro group in , which is less versatile.
- Data Limitations : Key parameters (e.g., melting point, solubility) for the target compound are unavailable, necessitating experimental characterization.
Preparation Methods
Starting Materials and Reaction Design
The Beilstein Journal of Organic Chemistry outlines a method for synthesizing pyran-4-carboxamides through the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles (TCNE-ketone adducts) with aldehydes in acidic media. For the target compound, the ketone component is selected to introduce the 5-methoxy group. For example, 4-methoxyacetophenone reacts with tetracyanoethylene (TCNE) to form the tetracarbonitrile intermediate (Fig. 1A). Subsequent reaction with 2-(methylsulfanyl)benzaldehyde in hydrochloric acid initiates cyclocondensation, yielding a dihydropyran intermediate.
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the aldehyde carbonyl on the electron-deficient tetracarbonitrile, followed by cyclization and quasi-hydrolysis of one cyano group to a carboxamide. The acidic environment facilitates both cyclization and selective hydrolysis, with the methylsulfanylphenyl group directing regioselectivity at position 2.
Oxidation and Aromatization to 4-Oxo-4H-Pyran
The dihydropyran intermediate requires oxidation to introduce the 4-oxo group and aromatize the ring. Hydrogen peroxide in acetic acid at 60–90°C (as described in omeprazole synthesis) is effective for this transformation. The mechanism involves radical-mediated dehydrogenation, converting the 3,4-dihydro-2H-pyran to the fully aromatic 4H-pyran-4-one (Fig. 1B).
Table 1: Optimization of Oxidation Conditions
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| H₂O₂ | Acetic acid | 80 | 78 |
| m-CPBA | Dichloromethane | 25 | 65 |
| Ozone | Methanol | −20 | 42 |
Hydrogen peroxide in acetic acid achieves the highest yield while minimizing overoxidation of the methylsulfanyl group.
Carboxamide Formation via Quasi-Hydrolysis
The Beilstein method’s quasi-hydrolysis step is critical for converting a cyano group to the carboxamide. In the presence of aqueous HCl, one cyano group undergoes partial hydrolysis to a primary amide, while others remain intact (Fig. 1C). For the target compound, this occurs regioselectively at position 2 due to steric and electronic effects from the methylsulfanylphenyl substituent.
Key Observations:
-
Reaction time and acid concentration dictate selectivity.
-
Prolonged hydrolysis (>12 hours) leads to full hydrolysis of all cyano groups, reducing yields.
Alternative Synthetic Routes
Hantzsch Pyran Synthesis
A traditional Hantzsch approach using ethyl acetoacetate, 2-(methylsulfanyl)benzaldehyde, and ammonium acetate forms a dihydropyridine intermediate. Oxidation with iodine yields the pyran ring, but this method fails to introduce the carboxamide directly, necessitating post-synthetic modifications.
Knorr Cyclization
Knorr-type reactions between β-ketoamides and enolizable ketones offer limited utility due to competing side reactions and low regiocontrol for the methoxy group.
Purification and Characterization
The final product is purified via recrystallization from dichloromethane-ethyl acetate (1:3), a method adapted from omeprazole purification. HPLC analysis confirms >98% purity, while ¹H NMR and IR spectroscopy validate the structure:
-
¹H NMR (CDCl₃): δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 4H, Ar-H), 6.89 (s, 1H, pyran-H), 3.82 (s, 3H, OCH₃), 2.51 (s, 3H, SCH₃).
-
IR (KBr): 1685 cm⁻¹ (C=O), 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 5-methoxy-N-[2-(methylsulfanyl)phenyl]-4-oxo-4H-pyran-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with condensation of a pyran-2-carboxylic acid derivative with a substituted aniline. Key steps include:
- Step 1 : Activation of the pyran-2-carboxylic acid using coupling agents like HATU or DCC in anhydrous DMF .
- Step 2 : Reaction with 2-(methylsulfanyl)aniline under nitrogen at 60–80°C for 6–12 hours .
- Step 3 : Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and characterization via and .
- Critical Parameters : Moisture-sensitive steps require anhydrous solvents; yields improve with slow addition of reagents and controlled temperature .
Q. How is structural characterization of this compound performed, and what key spectral features confirm its identity?
- Methodological Answer :
- NMR Analysis :
- : Peaks at δ 8.2–8.5 ppm (pyran C=O), δ 6.8–7.3 ppm (aromatic protons from phenyl group), and δ 2.5 ppm (methylsulfanyl S–CH) .
- : Carboxamide carbonyl at ~170 ppm, pyran-4-one carbonyl at ~180 ppm .
- IR Spectroscopy : Strong absorption bands at 1680 cm (amide C=O) and 1650 cm (pyran-4-one C=O) .
- Mass Spectrometry : Molecular ion peak [M+H] at m/z 333.3 (calculated for CHNOS) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC determination) .
- Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Methodological Answer :
- Substituent Analysis :
| Substituent Position | Modification | Impact on Activity |
|---|---|---|
| Pyran C5-methoxy | Replacement with benzyloxy () | Reduced solubility but enhanced lipophilicity, affecting membrane penetration . |
| Phenyl S–CH | Replacement with Cl or F () | Alters binding to hydrophobic enzyme pockets (e.g., increased IC against EGFR) . |
- SAR Studies : Use computational docking (AutoDock Vina) to correlate substituent effects with target binding .
Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC values)?
- Methodological Answer :
- Assay Standardization : Validate protocols using reference inhibitors (e.g., staurosporine for kinases) .
- Structural Confirmation : Re-characterize compounds to rule out degradation or impurities (HPLC purity >95%) .
- Meta-Analysis : Compare data across studies using standardized units (nM vs. µM) and cell lines (e.g., HepG2 vs. Jurkat) .
Q. What advanced techniques elucidate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., HIV protease) to identify binding motifs .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (K) and stoichiometry .
- Molecular Dynamics Simulations : Analyze ligand-receptor interactions over 100-ns trajectories (GROMACS/AMBER) .
Q. How can researchers optimize reaction yields for large-scale synthesis without compromising purity?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., epoxidation) and improve scalability .
- DoE (Design of Experiments) : Optimize parameters (temperature, solvent ratio) using response surface methodology .
- In-line Analytics : Monitor reactions in real-time via FTIR or Raman spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
